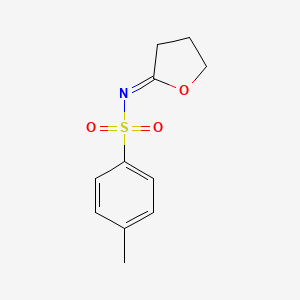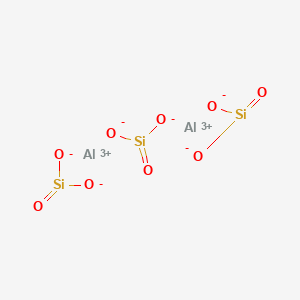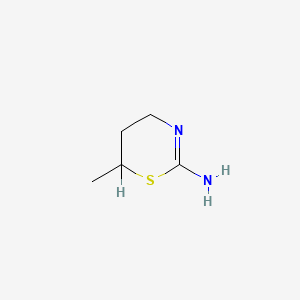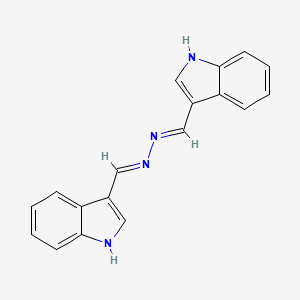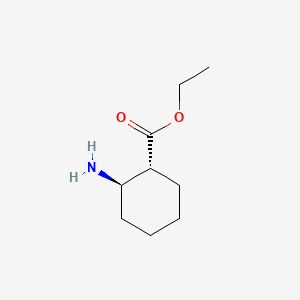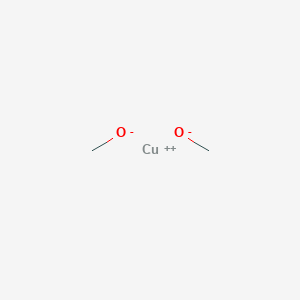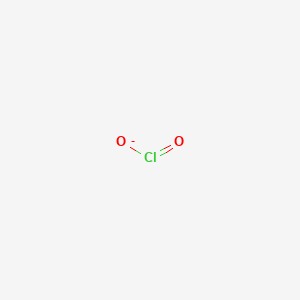
CYCLOPENTADIENYLIRON DICARBONYL DIMER, 99
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentadienyliron dicarbonyl dimer, 99 (CID99) is an organometallic compound that is composed of two cyclopentadienyliron dicarbonyl (CID) molecules bonded together. This compound is a highly reactive species that has been used in a variety of scientific and industrial applications. CID99 has been studied for its ability to catalyze various chemical reactions, its ability to form polymers, and its potential for use in drug delivery and other biomedical applications.
Mécanisme D'action
Target of Action
Cyclopentadienyliron dicarbonyl dimer, often abbreviated to Cp2Fe2(CO)4, is an organometallic compound It’s known that the compound can interact with various organic substrates in catalytic reactions .
Mode of Action
The compound exists in three isomeric forms: cis, trans, and an unbridged, open form . These isomers interconvert, and the terminal and bridging carbonyls are known to undergo exchange . This dynamic behavior can influence its interaction with other molecules.
Biochemical Pathways
It’s known to act as a catalyst in a variety of carbon-carbon bond-forming reactions . It can also serve as a precursor to alkyl and acyl iron complexes useful in organic synthesis .
Pharmacokinetics
It’s known that the compound is readily soluble in moderately polar organic solvents such as chloroform and pyridine, but less soluble in carbon tetrachloride and carbon disulfide . It’s insoluble but stable toward water .
Result of Action
The molecular and cellular effects of Cyclopentadienyliron dicarbonyl dimer’s action largely depend on the specific reactions it catalyzes. As a catalyst, it can facilitate various chemical transformations, potentially leading to the synthesis of complex organic compounds .
Action Environment
The action of Cyclopentadienyliron dicarbonyl dimer can be influenced by environmental factors. For instance, the spectral diffusion dynamics of the CO stretching vibrations exhibit solvent dependence . Faster dynamics are found in polar solvents, involving weak and rapidly fluctuating hydrogen bonding interactions .
Safety and Hazards
Cyclopentadienyliron Dicarbonyl Dimer is a level one toxic compound and has certain toxicity to the human body . Contact with skin, eyes, and respiratory tract should be avoided, and good ventilation facilities should be set up during operation . If accidentally splashed on the skin, it should be immediately washed with plenty of water and medical help should be sought .
Orientations Futures
Cyclopentadienyliron Dicarbonyl Dimer is reasonably stable to storage under air and serves as a convenient starting material for accessing other Fp (CpFe(CO)2) derivatives . Its potential in the synthesis of carbon nanotubes and as a catalyst for carbon-carbon bond-forming reactions suggests promising future directions in both materials science and organic synthesis.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for CYCLOPENTADIENYLIRON DICARBONYL DIMER, 99 involves the reaction of cyclopentadienyliron dicarbonyl with a reducing agent to form the dimer.", "Starting Materials": [ "Cyclopentadienyliron dicarbonyl", "Reducing agent" ], "Reaction": [ "Add cyclopentadienyliron dicarbonyl to a reaction vessel", "Add reducing agent to the reaction vessel", "Heat the reaction mixture to a specific temperature and maintain it for a specific time", "Cool the reaction mixture to room temperature", "Filter the resulting solid product", "Wash the solid product with a suitable solvent", "Dry the product under vacuum" ] } | |
Numéro CAS |
12154-95-9 |
Formule moléculaire |
C12H14FeO2 |
Poids moléculaire |
246.08336 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



